molecular formula C16H18N2OS B2694538 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide CAS No. 1445228-76-1

4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide

Cat. No. B2694538
CAS RN: 1445228-76-1
M. Wt: 286.39
InChI Key: ZVOSVZBUGLAZLU-UHFFFAOYSA-N
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Description

4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. Synthetic cannabinoids are chemicals that are designed to mimic the effects of natural cannabinoids such as THC, which is found in marijuana. JWH-018 is one of the most commonly used synthetic cannabinoids and has been the subject of extensive research due to its potential medical applications.

Mechanism of Action

4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide works by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a role in regulating pain, appetite, and mood. When 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide binds to these receptors, it can produce a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its psychoactive effects. In addition, 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has been shown to decrease levels of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-tumor agent.

Advantages and Limitations for Lab Experiments

4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has several advantages for lab experiments. It is easy to synthesize and purify, and its effects are well-characterized. In addition, it can be used to study the endocannabinoid system and its role in various physiological processes. However, 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide also has several limitations. Its psychoactive effects may make it difficult to use in certain experiments, and its potential for abuse may limit its use in some settings.

Future Directions

There are several future directions for research on 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide. One area of interest is its potential as a treatment for anxiety and depression. Another area of interest is its potential as an anti-tumor agent. In addition, further research is needed to fully understand the mechanism of action of 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide and its effects on the endocannabinoid system. Finally, more research is needed to determine the long-term effects of 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide use and its potential for abuse.

Synthesis Methods

4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide is synthesized by reacting 1-pentyl-3-(1-naphthoyl)indole with N-cyanomethyl-2-methylpropan-2-amine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using chromatography.

Scientific Research Applications

4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has been the subject of extensive research due to its potential medical applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties, and may also have potential as a treatment for anxiety and depression. In addition, 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has been used in research to study the endocannabinoid system and its role in the regulation of pain, appetite, and mood.

properties

IUPAC Name

4-(1-benzothiophen-3-yl)-N-(2-cyanopropan-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-16(2,11-17)18-15(19)9-5-6-12-10-20-14-8-4-3-7-13(12)14/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOSVZBUGLAZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)CCCC1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide

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